molecular formula C11H15NO B1619298 N-(2-Phenylpropyl)acetamide CAS No. 22596-62-9

N-(2-Phenylpropyl)acetamide

Cat. No.: B1619298
CAS No.: 22596-62-9
M. Wt: 177.24 g/mol
InChI Key: WWJUKSNNMDGRHO-UHFFFAOYSA-N
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Description

N-(2-Phenylpropyl)acetamide is an organic compound belonging to the class of amides It is characterized by the presence of an acetamide group attached to a 2-phenylpropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Phenylpropyl)acetamide typically involves the reaction of 2-phenylpropylamine with acetic anhydride or acetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired amide. The general reaction scheme is as follows:

[ \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{NH}_2 + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{NHCOCH}_3 + \text{CH}_3\text{COOH} ]

In this reaction, 2-phenylpropylamine reacts with acetic anhydride to form this compound and acetic acid as a byproduct .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Phenylpropyl)acetamide can undergo various chemical reactions, including:

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amide group can participate in substitution reactions, where the acetamide moiety is replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using dilute hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.

    Substitution: Various reagents, such as alkyl halides or acyl chlorides, can be used under appropriate conditions.

Major Products Formed

    Hydrolysis: Yields 2-phenylpropylamine and acetic acid.

    Reduction: Produces 2-phenylpropylamine.

    Substitution: Results in the formation of substituted amides depending on the reagents used.

Scientific Research Applications

N-(2-Phenylpropyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Phenylpropyl)acetamide involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or modulating receptor activity. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    N-Phenylacetamide: Similar structure but lacks the 2-phenylpropyl group.

    N-(3-Phenylpropyl)acetamide: Similar but with a different position of the phenyl group.

    N-(2-Alkyleneimino-3-phenylpropyl)acetamide: Contains additional functional groups.

Uniqueness

N-(2-Phenylpropyl)acetamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its 2-phenylpropyl group provides specific steric and electronic effects that influence its reactivity and interactions with biological targets .

Properties

IUPAC Name

N-(2-phenylpropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-9(8-12-10(2)13)11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWJUKSNNMDGRHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20313548
Record name N-(2-Phenylpropyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20313548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22596-62-9
Record name NSC272274
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272274
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Phenylpropyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20313548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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